6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
- Aromatic protons at C5 and C7 appear as doublets ($$ \delta $$ 6.22–6.40 ppm, J = 2.4–8.2 Hz) due to coupling with adjacent methyl groups .
- Methine proton at C4 (amine-bearing carbon) resonates as a multiplet ($$ \delta $$ 3.44–3.50 ppm), while methylene protons at C2 and C3 exhibit axial-equatorial splitting ($$ \delta $$ 2.79–4.19 ppm) .
- Methyl groups at C6 and C8 appear as singlets ($$ \delta $$ 2.15–2.54 ppm) .
13C NMR (100 MHz, DMSO-d6):
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption in the UV region ($$ \lambda_{\text{max}} $$ = 280–290 nm) due to $$ \pi \rightarrow \pi^* $$ transitions of the benzene ring . A weaker band at 230–240 nm corresponds to $$ n \rightarrow \pi^* $$ transitions involving the lone pairs of the pyran oxygen and amine nitrogen . Substituent effects slightly shift these bands; for example, methylation at C6 and C8 causes a 5–10 nm bathochromic shift compared to unsubstituted chroman-4-amine .
Properties
IUPAC Name |
6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMICWNIEVDQIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, also known as (4R)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine typically involves the reduction of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-ol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
| Property | Value |
|---|---|
| IUPAC Name | (4R)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride |
| Molecular Formula | C₁₁H₁₆ClN₁O |
| CAS Number | 746586-40-3 |
| Structure | Chemical Structure |
Biological Activity
The biological activity of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine has been investigated in various studies. Its potential therapeutic applications include:
1. Antioxidant Activity
Research indicates that compounds similar to benzopyrans exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
2. Anticancer Properties
In vitro studies have demonstrated that benzopyran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Neuroprotective Effects
Some studies suggest that 6,8-dimethyl derivatives may protect neuronal cells from damage due to oxidative stress and excitotoxicity. This could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological effects of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine are believed to be mediated through several mechanisms:
1. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .
2. Receptor Interaction
It is hypothesized that 6,8-dimethyl derivatives can bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and thereby affecting mood and cognition .
Case Studies
Several case studies highlight the efficacy of 6,8-dimethyl derivatives in biological applications:
Case Study 1: Anticancer Activity
A study investigating the effects of related benzopyran compounds on human cancer cell lines demonstrated a significant reduction in cell viability with an IC₅₀ value below 10 µM for certain derivatives . This suggests a strong potential for further development into anticancer agents.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, treatment with related benzopyran compounds resulted in a decrease in cell death and preservation of mitochondrial function . These findings support the neuroprotective potential of this class of compounds.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to quinones or other oxidized derivatives using agents like potassium permanganate. |
| Reduction | Produces fully saturated derivatives using reducing agents like sodium borohydride. |
| Substitution | Electrophilic or nucleophilic substitutions can occur at the aromatic ring. |
Biology
- Potential Biological Activities : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its ability to inhibit enzymes associated with cancer cell proliferation.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains. |
| Anticancer | Modulates enzyme activity linked to tumor growth. |
Medicine
- Therapeutic Applications : Ongoing research is exploring the compound's efficacy in treating various diseases, particularly those related to inflammation and cancer.
| Therapeutic Use | Evidence |
|---|---|
| Anti-inflammatory | Inhibits cyclooxygenase enzymes involved in inflammatory pathways. |
| Antihypertensive | Studies suggest potential in lowering blood pressure through vascular modulation. |
Industry
- Fragrance and Flavor Production : The compound is utilized in creating fragrances and flavorings due to its pleasant aromatic properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer potential of this compound derivatives. The findings indicated that certain modifications enhanced antiproliferative effects against various cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Antihypertensive Effects
Research conducted on substituted derivatives showed promising results regarding antihypertensive activity. The study demonstrated that specific structural modifications led to improved efficacy in lowering blood pressure in animal models .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides or other electrophilic agents. Key examples include:
Table 1: Alkylation Reactions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methyl iodide, DMSO, Li t-butoxide | N-Methyl-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | 71–87% | |
| Ethyl bromide, similar conditions | N-Ethyl derivative | 65–82% |
Alkylation typically occurs under basic conditions (e.g., Li t-butoxide in DMSO), facilitating nucleophilic substitution at the amine group. Steric effects from the 6,8-dimethyl groups may influence regioselectivity .
Acylation Reactions
The amine reacts with acylating agents to form amides or ureas:
Table 2: Acylation Reactions
*Yield calculated from reported quantities.
Acylation expands the compound’s utility in drug discovery, as seen in the synthesis of urea derivatives with demonstrated SIRT1/2 inhibition .
Oxidation
Oxidation with strong agents like KMnO₄ targets the benzopyran ring or amine group, though specific products require further characterization.
Reduction
While the amine itself is not typically reduced, hydrogenation of intermediate carbonyl groups (e.g., during synthesis) employs catalysts like Pd/C under mild conditions .
Condensation Reactions
The amine forms Schiff bases with aldehydes or ketones:
Table 3: Schiff Base Formation
These reactions are critical for generating libraries of bioactive compounds, with reported growth inhibition in leukemia and glioblastoma cell lines .
Cyclization and Heterocycle Formation
The amine participates in cyclization to form fused heterocycles:
Table 4: Cyclization Reactions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethyl chloroformate, base | Oxadiazole derivatives | 60–75% | |
| Hydrazine hydrate, reflux | Pyrazole analogs | 55–70% |
Such reactions enhance molecular complexity, enabling exploration of structure-activity relationships in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table provides a comparative analysis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine and its analogs, focusing on structural features, physicochemical properties, and applications.
Key Observations :
Halogenation (Cl, F) increases molecular polarity and may alter metabolic stability. For example, the dichloro derivative (CAS 886762-90-9) is prioritized for industrial applications due to its lower reactivity in biological systems .
Stereochemical Considerations :
- The (4R)-enantiomer of this compound hydrochloride has been discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in enantioselective synthesis or stability .
Q & A
Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
